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Compound of Interest

5-Bromo-2,3-dimethoxybenzoic
Compound Name: _
acid

Cat. No.: B1267412

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxybenzoic acid is a versatile building block in organic synthesis,
offering a unique combination of functional groups for the construction of complex molecular
architectures. The presence of a carboxylic acid, a bromine atom, and two methoxy groups on
the aromatic ring allows for a variety of chemical transformations, making it a valuable
precursor for the synthesis of pharmaceuticals and other biologically active molecules. The
strategic positioning of these groups enables selective reactions, including amide bond
formation, esterification, and palladium-catalyzed cross-coupling reactions, providing access to
a diverse range of substituted aromatic compounds.

This document provides detailed application notes and experimental protocols for the use of 5-
Bromo-2,3-dimethoxybenzoic acid as a key starting material in the synthesis of
guinazolinones and in Suzuki-Miyaura coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for 5-Bromo-2,3-
dimethoxybenzoic acid is presented below. This information is crucial for its identification,
purification, and characterization in a laboratory setting.
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Property Value Reference

Molecular Formula CoHoBrOa4 [1]

Molecular Weight 261.07 g/mol

CAS Number 72517-23-8 [21[3]

Melting Point 188-190 °C (lit.)

Appearance White to off-white solid -

Solubility Soluble in methanol, ethanol, )
DMSO

1H NMR Spectrum available [2]

13C NMR Spectrum available [2]

IR Spectrum Spectrum available [2]

Mass Spectrum

Spectrum available

[2]

Application 1: Synthesis of Quinazolinone
Derivatives

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of
pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant
properties.[4] 5-Bromo-2,3-dimethoxybenzoic acid can serve as a precursor for the synthesis
of substituted quinazolinones, where the dimethoxy-substituted phenyl ring can be incorporated
into the final structure. A general approach involves the conversion of the benzoic acid to an
anthranilamide derivative, followed by cyclization.

Experimental Workflow: Synthesis of Quinazolinones

Substituted
Quinazolinone

SOCh or EDC, HOBL Amide Formation
| 5-Bromo-2,3-dimethoxybenzoic acid l#» (e.g., with 2-amino- [—»
benzonitrile)

N-(2-cyanophenyl)-5-bromo- Cyclization
2,3-dimethoxybenzamide (e.g., H202, base)
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Caption: General workflow for the synthesis of quinazolinone derivatives.

Protocol: Synthesis of a Quinazolinone Precursor
(Amide Formation)

This protocol describes the formation of an amide bond between 5-Bromo-2,3-
dimethoxybenzoic acid and a substituted aniline, a key step in the synthesis of certain
quinazolinone scaffolds.[5]

Materials:

5-Bromo-2,3-dimethoxybenzoic acid

o Substituted aniline (e.g., 2-aminobenzonitrile)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

¢ 1-Hydroxybenzotriazole (HOBt)

» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
o Ethyl acetate

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

¢ To a solution of 5-Bromo-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF (or DCM),
add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[5]

e Cool the reaction mixture to 0 °C in an ice bath.[5]
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e Add EDC (1.2 eq) portion-wise to the stirred solution.[5]

o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCOs solution (3x) and brine (1x).[5]

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced

pressure.

» Purify the crude product by column chromatography on silica gel if necessary.

. Yield (%)
Coupling .
Reactant 1 Reactant 2 Solvent Time (h) (Analogous
Reagents )
Reactions)
3,5-Dibromo-
4- Substituted EDC, HOB, High yields
DMF or DCM 12-24
methoxybenz  aniline DIPEA expected[5]
oic acid
2- 2,5- Pd(OAc)2,
bromobenzoi dimethylphen  RuPhos, Toluene 12-24 ~80-95[6]
c acid ylboronic acid  KsPOa

Application 2: Suzuki-Miyaura Cross-Coupling

Reactions

The bromine atom on the aromatic ring of 5-Bromo-2,3-dimethoxybenzoic acid makes it an

excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This

reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of

biaryl compounds which are prevalent in many pharmaceutical agents.[7][8]

Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura

Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Bromo-2,3-

dimethoxybenzoic acid with an arylboronic acid.[6][8][9] Optimization of the catalyst, ligand,

base, and solvent may be necessary for specific substrates.

Materials:

5-Bromo-2,3-dimethoxybenzoic acid

e Arylboronic acid (1.2 - 1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (1-5 mol%)

e Base (e.g., K2COs, Cs2CO0s3, K3P0Oa4) (2-3 equivalents)

e Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

 Inert gas (Argon or Nitrogen)

o Ethyl acetate

e Water

e Brine
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e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

o To a dry reaction flask, add 5-Bromo-2,3-dimethoxybenzoic acid (1.0 eq.), the arylboronic
acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and any additional ligand.[8]

e Add the base (2-3 eq.).[8]

o Evacuate the flask and backfill with an inert gas (repeat three times).[8]

e Add the anhydrous solvent via syringe.[8]

e Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[9]
o Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the mixture to room temperature.

 Dilute the reaction mixture with ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel.
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Signaling Pathway Relevance

The synthetic products derived from 5-Bromo-2,3-dimethoxybenzoic acid, such as

quinazolinones and biaryl compounds, are often designed to interact with specific biological

pathways implicated in disease. For example, some quinazolinone derivatives are known to

target signaling pathways involved in cancer cell proliferation and survival.
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Caption: Inhibition of a generic RTK signaling pathway by a quinazolinone-based inhibitor.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt
these procedures as necessary for their specific substrates and experimental conditions. All
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reactions should be performed in a well-ventilated fume hood with appropriate personal
protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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